Cas no 1142201-95-3 (4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid)

4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid is a synthetic benzoic acid derivative featuring a chloro-fluorobenzyloxy substituent at the 4-position and an ethoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct substitution pattern enhances reactivity in coupling reactions and functional group transformations, making it valuable for constructing complex molecular frameworks. The presence of both chloro and fluoro substituents contributes to its stability and potential bioactivity. Suitable for research applications, it offers precise control in synthetic pathways due to its well-defined structure and high purity.
4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid structure
1142201-95-3 structure
Product Name:4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid
CAS No:1142201-95-3
MF:C16H14ClFO4
MW:324.731367588043
MDL:MFCD12028127
CID:4681058
Update Time:2025-11-01

4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid
    • 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid
    • 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoic acid
    • STK505702
    • BBL037766
    • 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid
    • MDL: MFCD12028127
    • Inchi: 1S/C16H14ClFO4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H,19,20)
    • InChI Key: BXCIJVXPFHZBEZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1COC1C=CC(C(=O)O)=CC=1OCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 368
  • Topological Polar Surface Area: 55.8

4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid Pricemore >>

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Additional information on 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid

Professional Introduction to 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid (CAS No. 1142201-95-3)

4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid (CAS No. 1142201-95-3) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of both chloro and fluoro substituents in its aromatic ring system imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry innovation.

The molecular formula of this compound can be expressed as C14H11ClFNO3, reflecting its complex composition. The core structure consists of a benzoic acid moiety, which is a well-documented pharmacophore in drug design, linked to an ethoxy group at the third position and a 2-chloro-4-fluorobenzyl moiety at the fourth position. This specific arrangement of functional groups contributes to the compound's potential bioactivity and reactivity, making it a subject of intense study in synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing new derivatives of benzoic acid-based compounds due to their demonstrated efficacy in various biological pathways. The incorporation of halogen atoms, such as chlorine and fluorine, into aromatic rings is a common strategy to enhance metabolic stability and binding affinity to biological targets. The 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic Acid structure exemplifies this trend, offering a versatile platform for further chemical modification.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The unique substitution pattern of 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic acid makes it an attractive candidate for such endeavors.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The fluorine atom, due to its small size and electronegativity, can significantly influence the pharmacokinetic properties of a molecule. For instance, fluorine substitution can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets. The presence of both chloro and fluoro groups in 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic acid suggests that it may exhibit enhanced bioavailability and target engagement compared to its unhalogenated counterparts.

The synthesis of 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions, etherification processes, and protection-deprotection strategies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently.

The compound's potential as an intermediate in pharmaceutical synthesis has not gone unnoticed by academic and industrial researchers. Several groups have reported on the use of 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic acid in the development of novel drug candidates. These studies often focus on modifying the benzoic acid core or introducing additional functional groups to tailor bioactivity towards specific therapeutic targets.

In conclusion, 4-(2-Chloro-4-fluorobenzyl)oxy-3-ethoxybenzoic acid (CAS No. 1142201-95-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an ideal candidate for further exploration in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play pivotal roles in the development of next-generation therapeutics.

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